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Compound of Interest
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Compound Name:

methylbenzamide
CAS No.: 164648-64-0
Cat. No.: B112044

Get Quote

Executive Summary & Scaffold Overview

The 4-(aminomethyl)benzamide scaffold represents a privileged pharmacophore in medicinal
chemistry, primarily utilized in the design of inhibitors for Rho-associated protein kinase
(ROCK) and Serine Proteases (e.g., Plasmin, Thrombin). Its structural utility stems from the 4-
aminomethyl group, which functions as a lysine/arginine mimetic, forming critical electrostatic
interactions with aspartate or glutamate residues in enzyme active sites (P1 pocket).

This guide objectively compares 4-(aminomethyl)benzamide-based derivatives against industry
standards (Y-27632 and Fasudil), analyzing their Structure-Activity Relationship (SAR),
selectivity profiles, and experimental protocols.

Key Applications

e ROCK Inhibition: Modulation of actin cytoskeleton, smooth muscle contraction, and cancer
metastasis.

» Serine Protease Inhibition: Anticoagulation and regulation of fibrinolysis.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b112044#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism of Action: The ROCK Signaling Pathway

To understand the SAR of these inhibitors, one must first visualize the biological context. ROCK
inhibitors function by competing with ATP for the binding site in the kinase domain, thereby
preventing the phosphorylation of Myosin Light Chain (MLC) and MYPTL1.

Figure 1: ROCK Signaling Cascade and Inhibitor
Intervention
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Caption: The RhoA/ROCK pathway regulating cytoskeletal dynamics.[1] 4-
(aminomethyl)benzamide inhibitors block ROCK activity, preventing MLC phosphorylation and
reducing actomyosin contraction.

Structure-Activity Relationship (SAR) Analysis

The SAR of 4-(aminomethyl)benzamide derivatives is defined by three distinct regions: the
"Warhead" (Zinc/Active site binder), the Linker, and the "Cap" (Surface recognition).

The Warhead: 4-(Aminomethyl) Group

e Function: This primary amine mimics the

-amino group of Lysine or the guanidinium of Arginine.

e Interaction: In ROCK1, it forms a salt bridge with Asp160 (or equivalent Glu/Asp residues in
proteases).

e Modification Data:

o Methylation: Converting the primary amine to a dimethylamine often reduces potency in
proteases but can improve cell permeability in kinase inhibitors.

o Rigidification: Incorporating the amine into a piperidine ring (e.g., 4-
aminomethylpiperidine) often retains potency while improving metabolic stability.

The Linker: Benzamide Scaffold

o Geometry: The para-substitution is critical for spanning the distance between the ATP-
binding hinge region and the solvent-exposed surface.

e Hydrogen Bonding: The amide nitrogen and carbonyl oxygen often participate in H-bonds
with the kinase hinge region (e.g., Met156 in ROCK1).

e SAR Insight: Replacing the phenyl ring with a pyridine or pyrazole (as seen in Y-27632)
alters the pKa and solubility but maintains the spatial orientation.

The Tail/lCap: Hydrophobic Domain
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e Function: This region extends out of the active site to interact with the hydrophobic pocket,
determining selectivity (e.g., ROCK vs. PKA/PKC).

e Optimization:
o Pyridyl Extension: N-ethyl-4-(pyridin-4-yl)benzamide derivatives show high affinity due to

-stacking interactions.

o Indoline Derivatives: Conformationally restrained indolines have shown superior inhibition
profiles against viral envelope proteins, highlighting the scaffold's versatility beyond

kinases.

Comparative Performance Guide

This section compares 4-(aminomethyl)benzamide derivatives (Benzamide-X) against the
clinical standards Y-27632 and Fasudil.

Table 1: Performance Metrics & Selectivity
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. . Benzamide
Feature Y-27632 (Standard)  Fasudil (Clinical) o
Derivatives (Novel)
4-
Scaffold Class 4-aminopyridine Isoquinoline (aminomethyl)benzam
ide
10-50 nM
ROCK1 IC50 ~140 - 220 nM ~330 NM - 1.9 uM o
(Optimized)
15-60nM
ROCK2 IC50 ~300 nM ~15-7.4uM o
(Optimized)
Selectivity (vs PKA) Moderate (>20-fold) Low (>5-fold) High (>100-fold)
) N N ATP-Competitive /
Mechanism ATP-Competitive ATP-Competitive

Mixed

Low Selectivity _ -
Metabolic Stability

Key Limitation High Cost / Synthesis (Vasodilation side )
(varies)
effects)
] Oncology / Anti-
Primary Use Stem Cell Culture Vasospasm Treatment i
metastatic

*Note: Data for "Benzamide Derivatives" refers to optimized leads such as N-ethyl-4-(pyridin-4-
yl)benzamide (Ghosh et al., 2021).

Critical Analysis

o Potency: Optimized benzamide derivatives often exhibit 5-10x higher potency than Fasudil.

o Cost/Synthesis: The benzamide scaffold is synthetically accessible (often 2-3 steps)
compared to the more complex synthesis of Y-27632, making it a cost-effective alternative
for large-scale screening.

o Selectivity: While Fasudil hits PKA and PKC at higher concentrations (leading to
hypotension), benzamide derivatives with bulky hydrophobic tails (e.g., indazole
substitutions) demonstrate superior isoform selectivity.
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Experimental Protocols
Synthesis of 4-(Aminomethyl)benzamide Derivatives

Rationale: A direct coupling strategy ensures high yield and modularity for SAR exploration.
Workflow:

Reagents: 4-(Boc-aminomethyl)benzoic acid (Starting Material), R-Amine (Variable Tail),
EDC/HOBt or HATU (Coupling Agents), DIPEA.

e Coupling: Dissolve acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15
min. Add R-Amine (1.1 eq). Stir at RT for 12h.

o Deprotection: Treat the intermediate with 4M HCI in Dioxane or TFA/DCM (1:1) to remove
the Boc group, liberating the active 4-aminomethyl "warhead."

Purification: HPLC (C18 column, Water/Acetonitrile gradient).

ROCK1 Kinase Inhibition Assay (In Vitro)

Rationale: Fluorescence polarization provides a robust, homogeneous readout for ATP-
competitive inhibition.

Protocol:
e Enzyme Prep: Recombinant human ROCK1 (amino acids 17-535).
o Substrate: Fluorescein-labeled peptide substrate (e.g., S6 peptide).
» Reaction Mix:

o 20 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM DTT.

o ATP (at

, typically 10-50 pM).

o Test Compound (Serial dilution: 0.1 nM to 10 pM).
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e [ncubation: 60 minutes at 30°C.

o Detection: Add IMAP binding reagent (binds phosphorylated substrate). Measure
Fluorescence Polarization (Ex 485nm / Em 530nm).

o Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to
determine IC50.

Figure 2: Experimental Workflow for SAR Validation
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Caption: Iterative workflow for optimizing benzamide inhibitors. Step 4 is critical to avoid off-
target vasodilation effects common in early-generation inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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